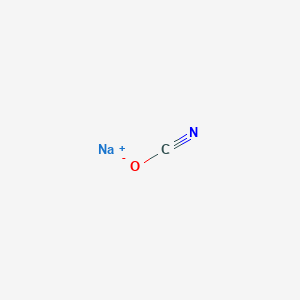
sodium;cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
praseodymium(III) sulfate octahydrate . It is a chemical compound composed of praseodymium, sulfur, and oxygen, with the molecular formula H₁₆O₂₀Pr₂S₃. This compound is typically found in its octahydrate form, meaning it includes eight molecules of water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Praseodymium(III) sulfate octahydrate can be synthesized through the reaction of praseodymium oxide or praseodymium hydroxide with sulfuric acid. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the octahydrate form.
Industrial Production Methods: Industrial production of praseodymium(III) sulfate octahydrate involves the controlled reaction of praseodymium oxide with sulfuric acid under specific temperature and concentration conditions to ensure the formation of the desired hydrate. The solution is then allowed to crystallize, and the crystals are collected and dried.
Analyse Des Réactions Chimiques
Types of Reactions: Praseodymium(III) sulfate octahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Reagents like sodium chloride or potassium nitrate for anion exchange.
Major Products Formed:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Lower oxidation state praseodymium compounds.
Substitution: Praseodymium compounds with different anions.
Applications De Recherche Scientifique
Praseodymium(III) sulfate octahydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds.
Biology: Investigated for its potential biological effects and interactions.
Medicine: Explored for its potential use in medical imaging and diagnostics.
Industry: Utilized in the production of specialized glasses and ceramics, as well as in catalysis and other industrial processes.
Mécanisme D'action
The mechanism of action of praseodymium(III) sulfate octahydrate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially affecting their function. In industrial applications, it acts as a catalyst or a precursor for other chemical reactions.
Comparaison Avec Des Composés Similaires
Neodymium(III) sulfate: Similar in structure and properties but contains neodymium instead of praseodymium.
Samarium(III) sulfate: Another lanthanide sulfate with similar chemical behavior.
Europium(III) sulfate: Shares similar hydration and chemical properties.
Uniqueness: Praseodymium(III) sulfate octahydrate is unique due to its specific electronic configuration and the resulting chemical properties. It has distinct catalytic and optical properties that make it valuable in various applications, particularly in the production of specialized materials and in scientific research.
Propriétés
IUPAC Name |
sodium;cyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNO.Na/c2-1-3;/h3H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCDLGYNFYZZOK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNNaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.007 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
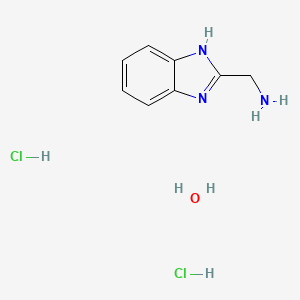
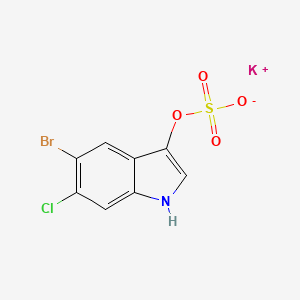
![2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7799855.png)
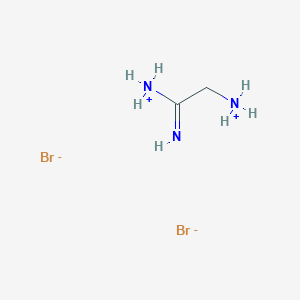
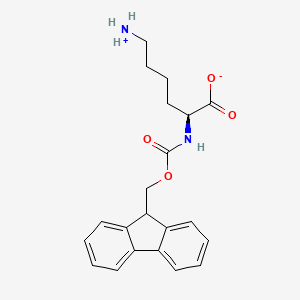
![sodium;2-[(Z)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7799874.png)
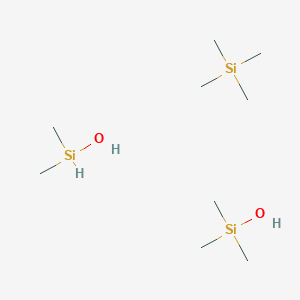
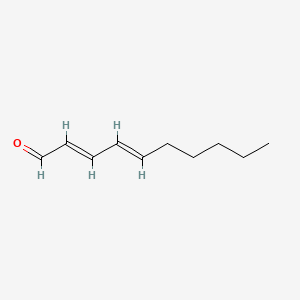
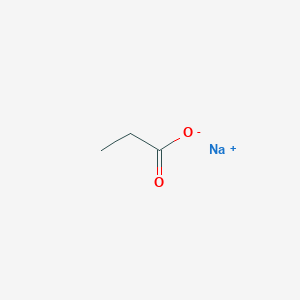
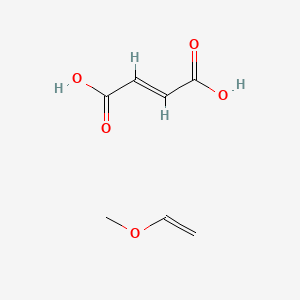
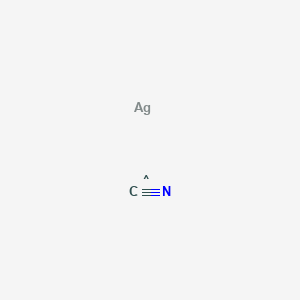
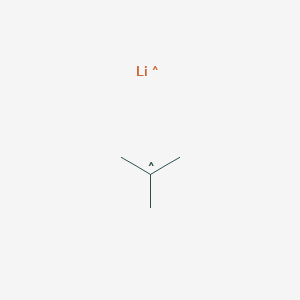
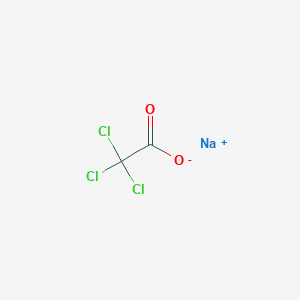
![[4-(4-azaniumyl-3-methoxyphenyl)-2-methoxyphenyl]azanium;dichloride](/img/structure/B7799947.png)
